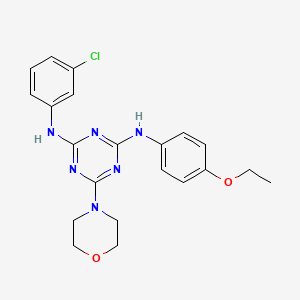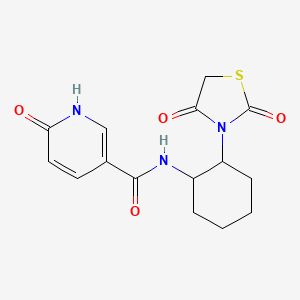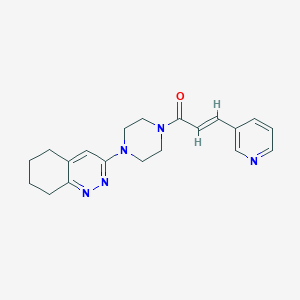![molecular formula C21H22N2O4 B2474083 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate CAS No. 877947-57-4](/img/structure/B2474083.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate, also known as CMPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPPB belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate acts as a PAM of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. PAMs increase the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the signaling of mGluR5, which has been shown to have a positive effect on cognitive function, anxiety, depression, and addiction.
Biochemical and Physiological Effects:
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has been shown to improve cognitive function in various preclinical models, including mice and rats. It has also been shown to reduce anxiety and depression-like behaviors in these models. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has also been investigated as a potential treatment for addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate is that it has been extensively studied in preclinical models, which has provided a wealth of information about its potential therapeutic applications. However, one limitation is that the effects of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate may vary depending on the model and the specific behavioral paradigm used.
Zukünftige Richtungen
There are several potential future directions for the study of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate. One direction is to investigate its potential therapeutic applications in humans, particularly in the treatment of cognitive deficits and psychiatric disorders. Another direction is to investigate the potential of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate as a tool for studying the role of mGluR5 in various physiological and pathological processes. Finally, further research is needed to understand the mechanisms underlying the effects of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate and to identify potential side effects or limitations of its use.
Synthesemethoden
The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate involves the reaction of 4-phenoxybenzoic acid with N-[(1,2-dimethylpropyl)carbamoyl]chloride, followed by the reaction with sodium cyanide in the presence of a palladium catalyst. The resulting compound is then reacted with methyl chloroformate to yield [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate.
Wissenschaftliche Forschungsanwendungen
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function, anxiety, depression, and addiction in preclinical studies. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has also been investigated as a potential treatment for fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Eigenschaften
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-phenoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-15(2)21(3,14-22)23-19(24)13-26-20(25)16-9-11-18(12-10-16)27-17-7-5-4-6-8-17/h4-12,15H,13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNIHDCSCOSJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2474000.png)


![Benzyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2474007.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2474008.png)
![4-{[(4-methoxybenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474010.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2474011.png)



![2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime](/img/structure/B2474016.png)

![Methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)
![1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B2474021.png)